molecular formula C18H17ClN2O3 B2990126 N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1022528-06-8

N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2990126
CAS No.: 1022528-06-8
M. Wt: 344.8
InChI Key: ZDGKYDWODJNPJC-UHFFFAOYSA-N
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Description

“N-(2-Chloro-5-nitrophenyl)(phenylcyclopentyl)formamide” is a chemical compound . The molecular formula of this compound is C18H17ClN2O3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2-Chloro-5-nitrophenyl)(phenylcyclopentyl)formamide” include its molecular formula, molecular weight, structure, and possibly its melting point, boiling point, and density .

Scientific Research Applications

Synthesis of Pharmaceuticals

The synthesis of chloramphenicol, a broad-spectrum antibiotic, involves intermediate compounds that share structural similarities with N-(2-Chloro-5-nitrophenyl)(phenylcyclopentyl)formamide. A novel intermediate, 4-para-Nitrophenyl-5-formamido-1,3-dioxane, was developed for chloramphenicol synthesis, demonstrating the critical role of nitrophenyl formamide derivatives in pharmaceutical synthesis (Hazra, Pore, & Maybhate, 1997).

Herbicidal Activities

Research on N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy) methyl] phenyl] substituted formamide derivatives, starting from 2-(2-nitrophenyl)acetonitrile, aimed to design novel herbicides. However, the synthesized compounds exhibited no herbicidal activity, highlighting the challenges in predicting biological activities of new chemical entities (Li Yuan-xiang, 2011).

Green Chemistry Applications

The development of green solvents is crucial for sustainable chemistry. N-formylmorpholine, a derivative related to the formamide class, has been evaluated as a green solvent for the synthesis of heterocyclic compounds. Its chemical stability, non-toxicity, and compatibility with various hydrocarbons and water make it an exemplary solvent for environmentally friendly chemical processes (Ghasemi, 2018).

Catalytic Processes

Catalysis plays a vital role in efficient chemical transformations. Gold nanoparticles supported on NiO have been utilized for the one-pot N-formylation of amines with methanol and molecular oxygen, producing formamide derivatives. This catalytic process exemplifies the innovative use of nanomaterials for synthesizing formamide derivatives, which are crucial intermediates in organic synthesis (Ishida & Haruta, 2009).

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-15-9-8-14(21(23)24)12-16(15)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGKYDWODJNPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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